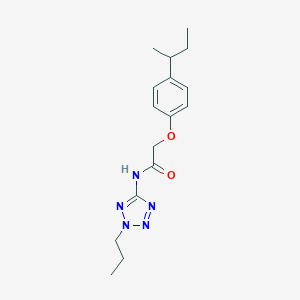
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-sec-butylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide, also known as APETALA2 (AP2), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of tetrazole-based compounds and has been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of AP2 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AP2 has been shown to inhibit the activity of certain enzymes and receptors, as well as activate others. This modulation of signaling pathways ultimately leads to the biological effects observed in scientific research.
Biochemical and Physiological Effects:
AP2 has been shown to have a wide range of biochemical and physiological effects in scientific research. These effects include inhibition of cell growth, induction of cell death, modulation of neurotransmitter activity, improvement of cognitive function, modulation of the immune response, and reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AP2 in scientific research is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. However, one of the limitations of using AP2 is its potential toxicity. Careful consideration must be given to the dosage and administration of AP2 in lab experiments to ensure that it does not cause harm to the subjects.
Zukünftige Richtungen
There are many potential future directions for research involving AP2. Some of these directions include further investigation into the mechanism of action of AP2, exploration of its potential applications in other research areas, and development of more potent and selective analogs of AP2. Additionally, research into the potential therapeutic applications of AP2 in human diseases such as cancer, Alzheimer's disease, and autoimmune disorders is an area of great interest.
Synthesemethoden
The synthesis of AP2 involves the reaction of 4-sec-butylphenol with propargyl bromide to form 4-sec-butylphenylpropargyl ether. This ether is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with 2-bromoacetyl chloride to form AP2.
Wissenschaftliche Forschungsanwendungen
AP2 has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, AP2 has been shown to inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, lung, and colon cancer. In neuroscience, AP2 has been shown to modulate the activity of neurotransmitters and improve cognitive function in animal models. In immunology, AP2 has been shown to modulate the immune response and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C16H23N5O2 |
|---|---|
Molekulargewicht |
317.39 g/mol |
IUPAC-Name |
2-(4-butan-2-ylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C16H23N5O2/c1-4-10-21-19-16(18-20-21)17-15(22)11-23-14-8-6-13(7-9-14)12(3)5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,19,22) |
InChI-Schlüssel |
HDRDBOJENWTGCY-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
Kanonische SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251409.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide](/img/structure/B251411.png)
![2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251412.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B251418.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B251421.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B251422.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B251423.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251429.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251432.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251433.png)